molecular formula C17H17ClFN3O4S2 B2510120 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 2097889-05-7

3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide

Cat. No. B2510120
CAS RN: 2097889-05-7
M. Wt: 445.91
InChI Key: ZMXCHJPRFRSFBZ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H17ClFN3O4S2 and its molecular weight is 445.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Antimicrobial and Antiproliferative Agents

Sulfonamides are well-documented for their role in synthesizing biologically active compounds with potential antimicrobial and antiproliferative properties. For instance, the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have been explored for their effectiveness as antimicrobial and antiproliferative agents. These compounds, including various biologically active moieties like thiazoles and imidazo[2,1-b]thiazole, have shown significant activity against different human cell lines, including lung and liver carcinomas, showcasing their potential in cancer research and treatment (Shimaa M. Abd El-Gilil, 2019).

Carbonic Anhydrase Inhibitors for Tumor-associated Isozymes

Another significant application of sulfonamides is in the development of carbonic anhydrase inhibitors. These compounds have been studied for their inhibition of tumor-associated isozyme IX, with implications for antitumor therapy. Halogenated sulfonamides, in particular, have been synthesized and tested for their inhibitory activity against this isozyme, suggesting a pathway for designing more potent and selective inhibitors that could serve as therapeutic agents against various cancers (M. Ilies et al., 2003).

Antimicrobial Screening and Molecular Docking Studies

Sulfonamide derivatives have also been explored for their antimicrobial properties. The synthesis of fluoro-substituted sulfonamide benzothiazoles, for instance, has been conducted with the aim of identifying potent biodynamic agents. These compounds have undergone antimicrobial screening, revealing their potential in combating microbial infections. Molecular docking studies further provide insights into the mode of action of these compounds, potentially guiding the development of more effective antimicrobial agents (V. Jagtap et al., 2010).

properties

IUPAC Name

3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O4S2/c18-14-11-13(7-8-15(14)19)27(23,24)20-9-10-21-16-3-1-2-4-17(16)22(12-5-6-12)28(21,25)26/h1-4,7-8,11-12,20H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXCHJPRFRSFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide

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